Hydroxy-PEG2-CH2CO2tBu
Overview
Description
Hydroxy-PEG2-CH2CO2tBu is a PEG linker containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of Hydroxy-PEG2-CH2CO2tBu involves the use of a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of Hydroxy-PEG2-CH2CO2tBu is C10H20O5 . It has a molecular weight of 220.3 g/mol . The functional group of Hydroxy-PEG2-CH2CO2tBu is Hydroxyl/CH2CO2-t-butyl ester .Chemical Reactions Analysis
The hydroxyl group in Hydroxy-PEG2-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Hydroxy-PEG2-CH2CO2tBu has a molecular weight of 220.3 g/mol . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications
Hydroxy-PEG2-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Hydroxy-PEG2-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
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Drug Delivery : The hydrophilic PEG spacer can improve the solubility and stability of drugs . This could be particularly useful in the development of new pharmaceuticals.
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Bioconjugation : The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This could be used in bioconjugation, the process of chemically linking two molecules together, which is often used in biological research and drug development.
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Polymer Chemistry : The t-butyl protected carboxyl group can be deprotected under acidic conditions . This property could be useful in polymer chemistry, where protecting groups are often used to prevent certain reactions from occurring.
Hydroxy-PEG2-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
-
Drug Delivery : The hydrophilic PEG spacer can improve the solubility and stability of drugs . This could be particularly useful in the development of new pharmaceuticals.
-
Bioconjugation : The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This could be used in bioconjugation, the process of chemically linking two molecules together, which is often used in biological research and drug development.
-
Polymer Chemistry : The t-butyl protected carboxyl group can be deprotected under acidic conditions . This property could be useful in polymer chemistry, where protecting groups are often used to prevent certain reactions from occurring.
properties
IUPAC Name |
tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJRQVQNFNFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Hydroxyethoxy)ethoxy]acetic acid tert-butyl ester | |
CAS RN |
149299-82-1 | |
Record name | Hydroxy-PEG2-t-butyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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